molecular formula C6H6I2N2O B1435425 3,5-Diiodo-4-methoxypyridin-2-amine CAS No. 1436751-92-6

3,5-Diiodo-4-methoxypyridin-2-amine

Cat. No.: B1435425
CAS No.: 1436751-92-6
M. Wt: 375.93 g/mol
InChI Key: BQZRQVJNRACKEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-4-methoxypyridin-2-amine can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-methoxypyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, bases (e.g., potassium carbonate), and solvents like ethanol and toluene. Reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and atmospheric pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted pyridine derivatives, while nucleophilic substitution can yield different functionalized pyridines.

Scientific Research Applications

3,5-Diiodo-4-methoxypyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-methoxypyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and methoxy group can participate in various chemical interactions, influencing the activity of biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-4-methoxypyridin-2-amine is unique due to the presence of two iodine atoms and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

3,5-diiodo-4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZRQVJNRACKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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